molecular formula C13H15NO7 B8764930 Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester CAS No. 176375-42-1

Butanoic acid, 4-(4-formyl-2-methoxy-5-nitrophenoxy)-, methyl ester

Cat. No. B8764930
M. Wt: 297.26 g/mol
InChI Key: IAYUODHBFOOQCA-UHFFFAOYSA-N
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Patent
US07429658B2

Procedure details

A solution of the keto-ester (48)(20.00 g, 79.3 mmol) in acetic anhydride (80 mL) was added dropwise to a stirring solution of HNO3 (400 mL) and Ac2O (80 mL) at 0° C. After stirring for 2.5 hours the reaction mixture was poured into iced water (3 L) and allowed to stand at 4° C. for a further 16 hours. The precipitate was collected by filtration and dried under vacuum to provide the nitro compound (49) as a yellow crystalline solid (14.52 g, 62%). Melting Point 70-73° C. 1H NMR (250 MHz, CDCl3) δ 10.4 (s, 2H), 7.61 (s, 1H), 7.40 (s, 1H), 4.21 (t, J=6.2 Hz, 2H), 4.00 (s, 3H), 3.71 (s, 3H), 2.58 (t, J=7.1 Hz, 2H), 2.23 (pent, J=6.3 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 188.2 (C1), 173.7 (C12), 153.8 (Cquat.), 152.1 (Cquat.), 144.1 (Cquat.), 125.8 (Cquat.), 110.2 (C6), 108.5 (C3), 69.0 (C9), 57.0 (C8), 52.2 (C13), 30.6 (C11), 24.4 (C10). IR (cm−1) 3571, 3485, 2951, 1725, 1689, 1573, 1329, 1172, 1064, 1002, 936, 896, 858, 820, 766, 738, 688, 624. MS (M+1) 298.0. Anal. Calcd for C13H15NO7: C, 52.53; H, 5.09; N, 4.71. Found: C, 52.80; H, 5.03; N, 4.75.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:15])=[CH:10][C:9]=1[O:16][CH3:17].[N+:19]([O-])([OH:21])=[O:20].O>C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3](=[O:18])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[C:12]([N+:19]([O-:21])=[O:20])[C:11]([CH:14]=[O:15])=[CH:10][C:9]=1[O:16][CH3:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(CCCOC1=C(C=C(C=C1)C=O)OC)=O
Name
Quantity
400 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at 4° C. for a further 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.52 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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